2-(5-Bromofuran-2-yl)ethan-1-amine hydrochloride
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Overview
Description
2-(5-Bromofuran-2-yl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C6H8BrNO·HCl It is a derivative of furan, a heterocyclic organic compound, and contains a bromine atom at the 5-position of the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromofuran-2-yl)ethan-1-amine hydrochloride typically involves the bromination of furan followed by the introduction of an ethanamine group. One common method involves the following steps:
Bromination of Furan: Furan is reacted with bromine in the presence of a catalyst such as iron(III) bromide to yield 5-bromofuran.
Formation of 2-(5-Bromofuran-2-yl)ethan-1-amine: The 5-bromofuran is then reacted with ethylene diamine under controlled conditions to form 2-(5-Bromofuran-2-yl)ethan-1-amine.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to the amine to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Bromination: Using industrial reactors to brominate furan efficiently.
Continuous Flow Synthesis: Employing continuous flow reactors for the amination step to ensure consistent product quality and yield.
Purification and Crystallization: Utilizing industrial purification techniques such as recrystallization and chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromofuran-2-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The furan ring can undergo oxidation to form furanones or reduction to form tetrahydrofuran derivatives.
Condensation Reactions: The amine group can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Condensation: Aldehydes or ketones in the presence of acid or base catalysts.
Major Products Formed
Substitution Products: Various substituted furan derivatives depending on the nucleophile used.
Oxidation Products: Furanones or carboxylic acids.
Reduction Products: Tetrahydrofuran derivatives.
Condensation Products: Imines or Schiff bases.
Scientific Research Applications
2-(5-Bromofuran-2-yl)ethan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(5-Bromofuran-2-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The bromine atom and the amine group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Chlorofuran-2-yl)ethan-1-amine hydrochloride
- 2-(5-Iodofuran-2-yl)ethan-1-amine hydrochloride
- 2-(5-Methylfuran-2-yl)ethan-1-amine hydrochloride
Uniqueness
2-(5-Bromofuran-2-yl)ethan-1-amine hydrochloride is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, iodo, and methyl analogs. The bromine atom’s size, electronegativity, and ability to participate in specific chemical reactions make this compound particularly valuable in synthetic chemistry and biological research.
Properties
IUPAC Name |
2-(5-bromofuran-2-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrNO.ClH/c7-6-2-1-5(9-6)3-4-8;/h1-2H,3-4,8H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMTKZSAANBDPCO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)Br)CCN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.50 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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